5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Scientific Research Applications
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Safety and Hazards
Future Directions
While specific future directions for “5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid” are not available, there is ongoing research into the biological activities of newly synthesized pyrazoline derivatives . These compounds are being explored for their potential in the development of new drugs and drug delivery devices .
Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds have diverse pharmacological effects , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common process involving organoboron compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters, such as pinacol boronic esters, can influence their pharmacokinetic properties . These esters are usually bench stable, easy to purify, and often commercially available, which can impact their bioavailability .
Result of Action
It’s known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the stability of organoboron compounds can be affected by air and moisture . Therefore, these environmental factors could potentially influence the action and stability of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound.
Carboxylation: The carboxylic acid group can be introduced through the reaction of the brominated pyrazole with carbon dioxide under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Electrophilic substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be used.
Nucleophilic substitution: Reagents such as alcohols, amines, and thiols in the presence of catalysts like sulfuric acid or hydrochloric acid.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Electrophilic substitution: Substituted pyrazoles with various functional groups.
Nucleophilic substitution: Esters, amides, and other derivatives.
Oxidation and reduction: Corresponding oxides, alcohols, or amines.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
5-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Contains a fluorine atom, which can influence its stability and reactivity.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as increased reactivity towards electrophilic substitution and potential for specific biological interactions. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOPXRCGJVAEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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